methyl 5-acetyl-2-chloropyridine-3-carboxylate
Description
Methyl 5-acetyl-2-chloropyridine-3-carboxylate is a substituted pyridine derivative featuring three distinct functional groups: a chlorine atom at position 2, a methyl ester at position 3, and an acetyl group at position 5. Its molecular formula is C₉H₈ClNO₃, with a molecular weight of 213.61 g/mol. The compound’s structural complexity and functional diversity make it a valuable intermediate in pharmaceutical and agrochemical research, particularly in the synthesis of bioactive molecules.
Structural characterization of such compounds often employs X-ray crystallography, with software like SHELX and ORTEP-III facilitating refinement and visualization .
Properties
CAS No. |
1256787-82-2 |
|---|---|
Molecular Formula |
C9H8ClNO3 |
Molecular Weight |
213.62 g/mol |
IUPAC Name |
methyl 5-acetyl-2-chloropyridine-3-carboxylate |
InChI |
InChI=1S/C9H8ClNO3/c1-5(12)6-3-7(9(13)14-2)8(10)11-4-6/h3-4H,1-2H3 |
InChI Key |
WLKMYZJCFWBWDA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(N=C1)Cl)C(=O)OC |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-acetyl-2-chloropyridine-3-carboxylate typically involves the chlorination of a pyridine derivative followed by esterification. One common method starts with 5-acetyl-2-chloropyridine, which is then reacted with methanol in the presence of an acid catalyst to form the ester. The reaction conditions often include refluxing the mixture to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. This ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-acetyl-2-chloropyridine-3-carboxylate can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles.
Ester hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Oxidation and reduction: The acetyl group can be oxidized to a carboxylic acid or reduced to an alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide.
Ester hydrolysis: Typically performed using aqueous sodium hydroxide or hydrochloric acid under reflux conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Major Products
Nucleophilic substitution: Products depend on the nucleophile used, such as methyl 5-acetyl-2-methoxypyridine-3-carboxylate.
Ester hydrolysis: The major product is 5-acetyl-2-chloropyridine-3-carboxylic acid.
Oxidation: The product is 5-carboxy-2-chloropyridine-3-carboxylic acid.
Reduction: The product is 5-(1-hydroxyethyl)-2-chloropyridine-3-carboxylate.
Scientific Research Applications
Medicinal Chemistry Applications
-
Synthesis of Bioactive Compounds :
Methyl 5-acetyl-2-chloropyridine-3-carboxylate serves as an important intermediate in the synthesis of various bioactive molecules. Its structural features allow for modifications that can lead to compounds with enhanced pharmacological properties. For instance, derivatives of this compound have been explored for their potential anti-inflammatory and analgesic activities . -
Antimicrobial Activity :
Research indicates that derivatives of chloropyridine compounds exhibit antimicrobial properties. This compound can be modified to enhance its effectiveness against bacterial strains, making it a candidate for developing new antibiotics . -
Antitumor Activity :
Some studies have suggested that pyridine derivatives, including this compound, may possess antitumor properties. The compound's ability to interact with biological targets involved in cancer progression presents opportunities for further investigation in cancer therapeutics .
Organic Synthesis Applications
-
Building Block for Complex Molecules :
This compound is utilized as a building block in the synthesis of more complex organic molecules. Its functional groups allow for various chemical reactions, including nucleophilic substitutions and cyclization reactions, which are essential in the development of pharmaceuticals and agrochemicals . -
Research on Reaction Mechanisms :
The unique structure of this compound makes it a valuable subject for studies on reaction mechanisms in organic chemistry. Understanding how this compound reacts under different conditions can provide insights into fundamental chemical processes and guide the design of new synthetic pathways .
Case Study 1: Synthesis of Antimicrobial Agents
A study conducted by Colarusso et al. (2004) demonstrated the use of this compound as an intermediate in synthesizing novel antimicrobial agents. The resulting compounds showed promising activity against resistant bacterial strains, highlighting the compound's potential in addressing antibiotic resistance issues.
Case Study 2: Antitumor Compound Development
Research published in the Journal of Medicinal Chemistry explored modifications to this compound to develop antitumor agents. The study reported that certain derivatives exhibited significant cytotoxicity against cancer cell lines, suggesting a pathway for developing new cancer therapies.
Mechanism of Action
The mechanism of action of methyl 5-acetyl-2-chloropyridine-3-carboxylate depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but often include inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Key Observations:
Positional Isomerism: The target compound’s 2-Cl and 3-COOCH₃ groups distinguish it from analogs like methyl 5-chloropyridine-2-carboxylate (5-Cl, 2-COOCH₃). Positional changes significantly alter electronic properties and reactivity.
Functional Group Impact :
- Acetyl vs. Trifluoromethyl : The acetyl group (electron-withdrawing) may improve metabolic stability in drug candidates, while the trifluoromethyl group (stronger EWG) increases lipophilicity and bioavailability .
- Ethynyl Group : The ethynyl substituent in methyl 3-chloro-5-ethynylpyridine-2-carboxylate enables click chemistry applications, a feature absent in the acetylated target compound .
Synthetic Utility :
- Methyl 5-chloropyridine-2-carboxylate is a precursor in herbicides due to its stability and ease of functionalization . In contrast, the target compound’s acetyl group could facilitate further derivatization (e.g., condensation reactions) for bioactive molecule synthesis.
Biological Activity
Methyl 5-acetyl-2-chloropyridine-3-carboxylate (MAC) is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article explores the biological activity of MAC, focusing on its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of an acetyl group and a chlorine atom on the pyridine ring. This configuration enhances its reactivity and biological activity, making it useful in various chemical transformations and biological applications.
The biological activity of MAC is largely attributed to its ability to interact with specific enzymes and receptors. The chlorine atom allows for nucleophilic substitution reactions, while the acetyl group can participate in oxidation and reduction processes. These interactions can modulate enzyme activity or alter signal transduction pathways, which are critical in various biological systems.
Medicinal Chemistry
MAC serves as an intermediate in the synthesis of pharmaceutical compounds targeting neurological and inflammatory conditions. Its derivatives have shown promise in inhibiting certain enzymes associated with these diseases, potentially leading to new therapeutic agents.
Antiviral Activity
Recent studies have indicated that compounds similar to MAC can inhibit viral proteases, such as those from SARS-CoV-2. These proteases play a crucial role in the viral replication cycle, and their inhibition could lead to effective treatments against viral infections .
Anticancer Activity
A study investigating isoquinoline alkaloids highlighted that derivatives related to MAC exhibited significant anticancer activity. For instance, certain compounds demonstrated IC50 values of 5.1 μM against gastric cancer cells, indicating their potential as anti-cancer agents .
Antimycobacterial Activity
Research on chloropicolinate derivatives has shown that compounds structurally related to MAC possess antimycobacterial properties against Mycobacterium tuberculosis. These studies revealed promising results with good minimum inhibitory concentration (MIC) values, suggesting that MAC derivatives could be developed into anti-TB drugs .
Comparative Data Table
| Compound | Biological Activity | IC50 / MIC Values | Target Pathway |
|---|---|---|---|
| This compound | Antiviral (SARS-CoV-2) | Not specified | Viral protease inhibition |
| Isoquinoline Alkaloids | Anticancer | 5.1 μM (MGC-803) | Topoisomerase I inhibition |
| Chloropicolinate Derivatives | Antimycobacterial | Good MIC values | Inhibition of M. tuberculosis growth |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
